molecular formula C10H13NO2 B2397880 N-methyl-N-phenyl-beta-alanine CAS No. 3334-56-3

N-methyl-N-phenyl-beta-alanine

Cat. No.: B2397880
CAS No.: 3334-56-3
M. Wt: 179.219
InChI Key: PCSATANWFCPQGS-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-beta-alanine is a synthetic compound that belongs to the class of beta-amino acids It is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group attached to the beta carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-phenyl-beta-alanine can be synthesized through several methods. One common approach involves the alkylation of beta-alanine with methyl iodide in the presence of a base such as sodium hydroxide. Another method includes the reductive amination of phenylacetaldehyde with methylamine, followed by the addition of beta-alanine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenyl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce simpler amines .

Scientific Research Applications

N-methyl-N-phenyl-beta-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-beta-alanine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The phenyl group enhances its binding affinity to certain receptors, while the methyl group affects its solubility and membrane permeability .

Comparison with Similar Compounds

Uniqueness: N-methyl-N-phenyl-beta-alanine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and methyl groups allows it to participate in a wider range of reactions and interactions compared to its analogs .

Properties

IUPAC Name

3-(N-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(8-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSATANWFCPQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acrylic acid (36.03 g; 0.5 mol) was added to N-methylaniline (53.58 g; 0.5 mol) and an exothermic reaction took place after which reaction was virtually complete. The mixture was stood overnight at room temperature and then diluted with water and made alkaline by the addition of sodium carbonate. The mixture was washed with dichloromethane and then the aqueous layer was cautiously acidified to pH 4.5 by the addition of concentrated hydrochloric acid SG 1.18. The resulting mixture was extracted into dichloromethane and washed with water The organic extract was dried (MgSO4) and the solvent removed by evaporation under reduced pressure to give a pale brown oil (57.32 g; 64%).
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